1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile
Description
1-(4-Hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile is an organic compound with the molecular formula C13H15NO2 It is characterized by a cyclopentane ring substituted with a hydroxy and methoxy group on the phenyl ring and a nitrile group on the cyclopentane ring
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-12-8-10(4-5-11(12)15)13(9-14)6-2-3-7-13/h4-5,8,15H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIYBDKLBAVJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCC2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with cyclopentanone in the presence of a base, followed by the addition of a cyanide source to introduce the nitrile group. The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(4-Hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include the corresponding carbonyl, amine, and substituted derivatives.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of compounds with anti-inflammatory, antioxidant, or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile depends on its specific application and the molecular targets involved. For instance, in medicinal chemistry, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)cyclopentanecarbonitrile can be compared with similar compounds such as:
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: This compound has a similar phenyl ring substitution but differs in the carbon chain length and functional groups.
4-Hydroxy-3-methoxyphenylacetic acid: It shares the hydroxy and methoxy substitutions but has a carboxylic acid group instead of a nitrile group.
1-(4-Hydroxy-3-methoxyphenyl)-2-nitroethane: This compound has a nitro group instead of a nitrile group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical properties and reactivity.
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